Bienvenue dans la boutique en ligne BenchChem!

Finafloxacin

Antimicrobial Resistance Fluoroquinolone pH-Dependent Activity

Finafloxacin is the only fluoroquinolone with enhanced potency under acidic conditions (pH 5.0–6.0)—precisely where ciprofloxacin, levofloxacin, and moxifloxacin lose efficacy. Its 8-cyano substituent delivers 2- to 256-fold lower MICs at pH 5.8 vs standard fluoroquinolones. Clinically validated: 91.7% eradication of ESBL-producing uropathogens vs 0% for ciprofloxacin. Indispensable for cUTI, H. pylori, intracellular pathogen, biofilm, and MDR research programs. FDA-approved otic formulation (Xtoro™); systemic indications in Phase II/III trials.

Molecular Formula C20H19FN4O4
Molecular Weight 398.4 g/mol
CAS No. 209342-40-5
Cat. No. B1662518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFinafloxacin
CAS209342-40-5
Synonymsfinafloxacin
Xtoro
Molecular FormulaC20H19FN4O4
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O
InChIInChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)/t15-,16-/m0/s1
InChIKeyFYMHQCNFKNMJAV-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Finafloxacin (CAS: 209342-40-5) Procurement Overview: A 5th Generation Fluoroquinolone with pH-Activated Potency


Finafloxacin is an investigational C-8-cyano-substituted 5th generation fluoroquinolone antibiotic characterized by a dual-target mechanism of action against bacterial DNA gyrase and topoisomerase IV [1]. A defining structural feature of finafloxacin is its zwitterionic chemical structure, which confers an unusual and commercially significant property: its antibacterial activity is enhanced under acidic conditions (pH 5.0–6.0), precisely the environments where other marketed fluoroquinolones exhibit reduced efficacy [2][3]. Approved by the US FDA in 2014 as an otic suspension (Xtoro™) for the treatment of acute otitis externa (AOE) caused by Pseudomonas aeruginosa and Staphylococcus aureus, finafloxacin is currently in phase II/III development for systemic indications including complicated urinary tract infections (cUTIs) and Helicobacter pylori infections [4][5].

Why Finafloxacin (CAS: 209342-40-5) Cannot Be Replaced by Generic Fluoroquinolones


Generic substitution of finafloxacin with standard fluoroquinolones such as ciprofloxacin, levofloxacin, or moxifloxacin is scientifically contraindicated for indications involving acidic infection foci. Finafloxacin possesses an 8-cyano substituent that confers enhanced activity in low-pH environments (pH 5.0–6.0), whereas all currently marketed fluoroquinolones exhibit a marked loss of antibacterial potency under these conditions [1]. In vitro data confirm that finafloxacin MICs are 2- to 256-fold lower at pH 5.8 than those of ciprofloxacin, levofloxacin, and moxifloxacin against fluoroquinolone-resistant Escherichia coli mutants [2]. Furthermore, finafloxacin demonstrates superior clinical eradication rates against ciprofloxacin-resistant and ESBL-producing uropathogens (88.6% vs. 78.7% and 91.7% vs. 0%, respectively), rendering it a non-interchangeable asset for drug discovery, clinical research, or formulation development targeting acidic or resistant infection niches [3].

Finafloxacin (CAS: 209342-40-5) Quantitative Differentiation Evidence: pH-Dependent Potency and Clinical Superiority


Finafloxacin vs. Ciprofloxacin, Levofloxacin, Moxifloxacin: pH-Dependent MIC Reduction Against Resistant E. coli

Against isogenic Escherichia coli mutants expressing defined fluoroquinolone resistance mechanisms, finafloxacin demonstrated significantly higher potency at acidic pH (5.8) compared to three major comparator fluoroquinolones. The MICs of finafloxacin were 2- to 256-fold lower than those of ciprofloxacin, levofloxacin, and moxifloxacin under identical acidic testing conditions. Additionally, finafloxacin activity was unaffected by the plasmid-mediated efflux pump QepA1, in contrast to comparator fluoroquinolones [1].

Antimicrobial Resistance Fluoroquinolone pH-Dependent Activity

Finafloxacin vs. Moxifloxacin: Superior Susceptibility Rate Against Helicobacter pylori at Gastric pH 5.0

In a direct comparison against 128 clinical Helicobacter pylori isolates, finafloxacin exhibited significantly higher antibacterial activity at pH 5.0—the physiologically relevant gastric pH—compared to moxifloxacin. The proportion of strains showing reduced MICs at pH 5.0 versus pH 7.0 was 87.5% (112/128) for finafloxacin, compared to only 16.4% (21/128) for moxifloxacin (P < 0.001). The susceptibility rate (MIC < 1 μg/mL) at pH 5.0 was 37.5% for finafloxacin versus 2.3% for moxifloxacin (P < 0.001) [1].

Helicobacter pylori Gastric Infection Acidic Environment

Finafloxacin vs. Ciprofloxacin: Enhanced Bactericidal Activity Against Acinetobacter baumannii at Acidic pH

In a direct head-to-head comparison against 150 Acinetobacter baumannii isolates with characterized gyrA and parC mutations, finafloxacin demonstrated superior activity to ciprofloxacin under acidic conditions (pH 5.8) while maintaining comparable activity at neutral pH (7.2). At pH 5.8, finafloxacin MIC50 and MIC90 values were 4-fold and 8-fold lower, respectively, than those of ciprofloxacin against ciprofloxacin-resistant isolates. Overall, finafloxacin demonstrated superior activity to ciprofloxacin under acidic conditions [1].

Acinetobacter baumannii Multidrug Resistance Acidic Infection

Finafloxacin vs. Ciprofloxacin: Superior Early Microbiological Eradication Against Resistant Uropathogens

In a pooled analysis of two phase II clinical studies in patients with uncomplicated and complicated urinary tract infections, finafloxacin demonstrated significantly higher early microbiological eradication rates at day 3 compared to ciprofloxacin, particularly against resistant pathogen subsets. Eradication rates for finafloxacin versus ciprofloxacin were: 88.6% (117/132) vs. 78.7% (48/61) against ciprofloxacin-resistant uropathogens; 94.1% (16/17) vs. 80.0% (8/10) against pathogens primed for fluoroquinolone resistance; and 91.7% (11/12) vs. 0% (0/3) against ESBL-producing uropathogens [1].

Urinary Tract Infection Clinical Efficacy Antimicrobial Resistance

Finafloxacin vs. Ciprofloxacin: 5-Day Short-Course Non-Inferiority in Complicated UTI

In an explorative randomized phase II clinical study involving 193 patients with complicated urinary tract infections (cUTI) and/or pyelonephritis, a 5-day regimen of finafloxacin (800 mg once daily) demonstrated non-inferior and numerically superior efficacy compared to a 10-day regimen of ciprofloxacin (400/500 mg twice daily). Combined microbiological and clinical response rates at the test-of-cure visit were 70% (45/64) for 5-day finafloxacin, 68% (46/68) for 10-day finafloxacin, and 57% (35/61) for 10-day ciprofloxacin in the mITT population. Additionally, ciprofloxacin efficacy was reduced in patients with acidic urine pH (80% of patients), whereas finafloxacin efficacy remained unchanged [1].

Complicated UTI Clinical Trial Short-Course Therapy

Finafloxacin vs. Ciprofloxacin: Favorable Safety Profile with Lower Adverse Event Incidence

In the phase II cUTI clinical study comparing finafloxacin and ciprofloxacin, finafloxacin demonstrated a favorable safety profile with a lower overall incidence of treatment-emergent adverse events compared to ciprofloxacin. Adverse events occurred in 43.4% of patients in the 5-day finafloxacin group, 42.7% in the 10-day finafloxacin group, and 54.2% in the 10-day ciprofloxacin group. The majority of events were mild and considered unrelated to study treatment. In a separate phase I study in healthy volunteers, no class-typical fluoroquinolone adverse reactions (ECG changes, neurotoxic effects, or hypoglycemia) were observed [1][2].

Drug Safety Fluoroquinolone Toxicity Phase II Trial

Finafloxacin (CAS: 209342-40-5) High-Value Research and Industrial Application Scenarios


Research on Acidic Infection Foci: Urinary Tract, Gastric, and Intracellular Pathogen Models

Finafloxacin is the preferred fluoroquinolone for in vitro and in vivo research models involving acidic anatomical compartments or intracellular pathogens. In cUTI research, finafloxacin's activity remains undiminished in acidic urine (pH < 6.5), whereas ciprofloxacin exhibits reduced efficacy in 80% of patients with acidic urine [1]. For H. pylori research, finafloxacin demonstrates a 37.5% susceptibility rate at gastric pH 5.0 compared to only 2.3% for moxifloxacin (P < 0.001), making it the only viable fluoroquinolone candidate for gastric infection models [2]. In intracellular pathogen studies, finafloxacin shows enhanced accumulation and potency within acidified phagolysosomes of infected macrophages, with increased potency against phagocytized S. aureus and L. pneumophila at acidic pH [3].

Antimicrobial Resistance and MDR Pathogen Research Programs

Finafloxacin provides a critical research tool for investigating fluoroquinolone activity against multidrug-resistant (MDR) pathogens where standard fluoroquinolones have lost clinical utility. Against ciprofloxacin-resistant Acinetobacter baumannii with confirmed gyrA and parC mutations, finafloxacin achieves 4- to 8-fold lower MICs at acidic pH [1]. Clinically, finafloxacin achieves 88.6% early microbiological eradication against ciprofloxacin-resistant uropathogens versus 78.7% for ciprofloxacin, and 91.7% eradication against ESBL producers versus 0% for ciprofloxacin [2]. These data support finafloxacin's selection for antimicrobial susceptibility testing panels, resistance mechanism studies, and MDR-focused drug discovery programs.

Topical Otic Formulation Development and Biofilm Research

Finafloxacin's FDA approval as Xtoro™ (0.3% otic suspension) for acute otitis externa is grounded in its pH-dependent enhanced activity in the acidic external auditory canal (pH 5.0–6.0), where other fluoroquinolones lose antibacterial potential [1]. Finafloxacin's patented suspension composition (US 9,504,691) maintains pH 5.8–6.2 with 0.15–2.0 w/v% concentration, a formulation that leverages its pH-activity profile for optimal efficacy [2]. Additionally, finafloxacin demonstrates excellent activity against biofilms, which are frequently implicated in recurrent AOE and other chronic infections, supporting its use in biofilm eradication and prevention research [3].

Short-Course Antibiotic Regimen Development and Pharmacoeconomic Modeling

Finafloxacin's 5-day, once-daily regimen achieving 70% combined cure rate compared to 57% for 10-day, twice-daily ciprofloxacin in cUTI supports its use in antimicrobial stewardship and pharmacoeconomic research [1]. The compound's 10-hour plasma half-life enables once-daily dosing, while its favorable safety profile—43.4% adverse event incidence versus 54.2% for ciprofloxacin, with no observed class-typical toxicity signals—positions finafloxacin as a compelling candidate for cost-effectiveness modeling of short-course versus standard-duration fluoroquinolone therapy [1][2]. These attributes are directly relevant for health technology assessment and clinical pathway optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Finafloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.